

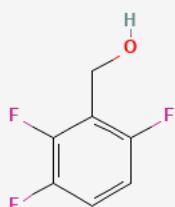
Spectroscopic Profile of 2,3,6-Trifluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,6-Trifluorobenzyl alcohol*

Cat. No.: *B056105*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,6-Trifluorobenzyl alcohol** (CAS No: 114152-19-1), a key fluorinated building block in synthetic chemistry. The document details expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed, representative experimental protocols are also provided.

Chemical Structure and Properties

- IUPAC Name: (2,3,6-trifluorophenyl)methanol
- Molecular Formula: C₇H₅F₃O
- Molecular Weight: 162.11 g/mol

- Structure:

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **2,3,6-Trifluorobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2,3,6-Trifluorobenzyl alcohol** are not widely available in public databases, the following tables present predicted chemical shifts and coupling patterns based on analyses of structurally similar fluorinated aromatic compounds. These estimations are crucial for the identification and structural confirmation of this molecule.

Table 1: Predicted ^1H -NMR Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.0 - 7.3	m	1H	Aromatic CH (H-5)	Complex multiplet due to coupling with H-4 and F-6.
~ 6.8 - 7.0	m	1H	Aromatic CH (H-4)	Complex multiplet due to coupling with H-5 and F-3, F-2.
~ 4.8	s or d	2H	CH ₂	Methylene protons. May show slight coupling to the hydroxyl proton or F-6.

| Variable | br s | 1H | OH | Chemical shift is concentration-dependent. |

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment	Notes
~ 150 - 160	C-F (C-2, C-3, C-6)	Three distinct signals expected, each showing large C-F coupling constants.
~ 120 - 130	C-CH ₂ (C-1)	Quaternary carbon, likely a complex multiplet due to coupling with adjacent fluorine atoms.
~ 110 - 125	C-H (C-4, C-5)	Two signals expected, showing smaller C-F coupling constants.

| ~ 55 - 65 | CH₂ | Methylene carbon, may show coupling to adjacent fluorine (e.g., ³JCF). |

Table 3: Predicted ¹⁹F-NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
-110 to -125	m	F-2	Expected to be a multiplet due to coupling with F-3 and H-4.
-135 to -150	m	F-6	Expected to be a multiplet due to coupling with F-2 and H-5.

| -155 to -170 | m | F-3 | Expected to be a multiplet due to coupling with F-2 and H-4. |

Infrared (IR) Spectroscopy

The ATR-IR spectrum has been reported for this compound.[1][2] The table below lists the characteristic absorption bands expected for its functional groups.

Table 4: Expected ATR-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Medium	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic CH ₂)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1300 - 1000	Strong	C-F stretch

| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry data from a GC-MS analysis indicates a molecular ion and several key fragments.[1]

Table 5: Key Mass Spectrometry Fragments (EI)

m/z	Proposed Fragment	Notes
162	[C ₇ H ₅ F ₃ O] ⁺ •	Molecular Ion (M ⁺ •)
141	[C ₇ H ₄ F ₂ O] ⁺	Loss of HF from M ⁺ •
116	[C ₆ H ₃ F ₂] ⁺	Loss of CH ₂ O and F [•] from M ⁺ •

| 113 | [C₅H₂F₃]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols

The following sections describe typical experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,3,6-Trifluorobenzyl alcohol** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

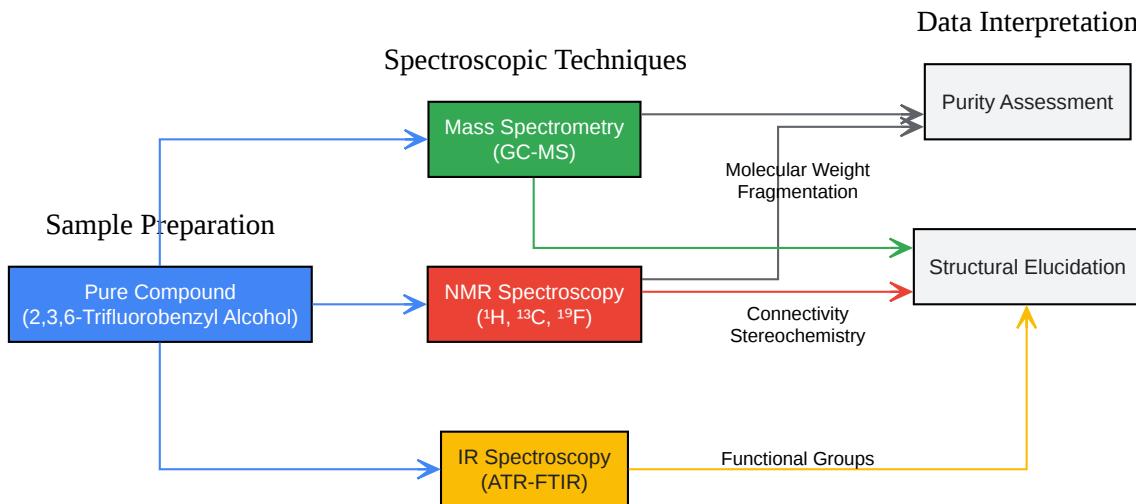
- Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- ^1H -NMR: Spectra are acquired at 400 MHz. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
- ^{13}C -NMR: Spectra are acquired at 101 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2.0 seconds is used, and approximately 1024 scans are accumulated.
- ^{19}F -NMR: Spectra are acquired at 376 MHz. A standard pulse sequence is used with proton decoupling. Chemical shifts are referenced externally to CFCl_3 .

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

The IR spectrum is recorded on a solid sample without any preparation.

- Instrumentation: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory (or equivalent).[\[1\]](#)
- Procedure:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A small amount of solid **2,3,6-Trifluorobenzyl alcohol** is placed directly onto the ATR crystal.
 - The sample is pressed firmly against the crystal using the built-in pressure clamp to ensure good contact.

- The sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.


Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte is prepared for analysis.

- Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector operating in electron ionization (EI) mode.
- Sample Preparation: A 1 mg/mL solution of **2,3,6-Trifluorobenzyl alcohol** is prepared in dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as **2,3,6-Trifluorobenzyl alcohol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Trifluorobenzyl alcohol | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorobenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056105#spectroscopic-data-of-2-3-6-trifluorobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com